1-(6-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)ethanone is a compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development .
Vorbereitungsmethoden
The synthesis of 1-(6-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with 2-trifluoromethyl-5-bromopyridine.
Lithiation: The bromopyridine is treated with sec-butyllithium in diethyl ether at -78°C to form the corresponding lithium intermediate.
Addition of Acetamide: N,N-dimethylaminoacetamide is then added dropwise to the reaction mixture, resulting in the formation of the desired product.
Analyse Chemischer Reaktionen
1-(6-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
1-(6-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential antimicrobial and antiviral properties.
Medicine: It is being investigated for its potential use in treating various diseases, including cancer and infectious diseases.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 1-(6-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)ethanone involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, thereby modulating various biological pathways. For example, it may inhibit the activity of kinases or other signaling proteins, leading to altered cellular functions .
Vergleich Mit ähnlichen Verbindungen
1-(6-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)ethanone can be compared with other similar compounds, such as:
2-(6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)ethanamine: This compound has a similar structure but differs in the position of the ethanamine group.
6-(Trifluoromethyl)imidazo[1,2-a]pyridine: This compound lacks the ethanone group, which may affect its reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H7F3N2O |
---|---|
Molekulargewicht |
228.17 g/mol |
IUPAC-Name |
1-[6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]ethanone |
InChI |
InChI=1S/C10H7F3N2O/c1-6(16)8-4-14-9-3-2-7(5-15(8)9)10(11,12)13/h2-5H,1H3 |
InChI-Schlüssel |
CNYGOHRBGNPMKX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CN=C2N1C=C(C=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.